molecular formula C22H21N3OS2 B289992 9-(4-methoxyphenyl)-13-methyl-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

9-(4-methoxyphenyl)-13-methyl-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

Cat. No.: B289992
M. Wt: 407.6 g/mol
InChI Key: JOMOCTKIZDEZAQ-UHFFFAOYSA-N
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Description

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether involves multiple steps. One common method includes the reaction of 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones with phenylhydrazine hydrochloride in ethanol in the presence of sulfuric acid . This reaction yields benzene ring-substituted 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-4-(methylsulfanyl)quinolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, ethanol, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and indolines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfur-containing heterocycles, such as:

Uniqueness

What sets Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether apart is its unique combination of sulfur and nitrogen atoms within its heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21N3OS2

Molecular Weight

407.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-13-methyl-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C22H21N3OS2/c1-12-23-19-18-17(13-8-10-14(26-2)11-9-13)15-6-4-5-7-16(15)25-21(18)28-20(19)22(24-12)27-3/h8-11H,4-7H2,1-3H3

InChI Key

JOMOCTKIZDEZAQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=NC2=C(C(=N1)SC)SC3=NC4=C(CCCC4)C(=C23)C5=CC=C(C=C5)OC

Origin of Product

United States

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